4-(1-Aminobutyl)-2,6-dichlorophenol 4-(1-Aminobutyl)-2,6-dichlorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705373
InChI: InChI=1S/C10H13Cl2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3
SMILES:
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12 g/mol

4-(1-Aminobutyl)-2,6-dichlorophenol

CAS No.:

Cat. No.: VC17705373

Molecular Formula: C10H13Cl2NO

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Aminobutyl)-2,6-dichlorophenol -

Specification

Molecular Formula C10H13Cl2NO
Molecular Weight 234.12 g/mol
IUPAC Name 4-(1-aminobutyl)-2,6-dichlorophenol
Standard InChI InChI=1S/C10H13Cl2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3
Standard InChI Key WRUSMVRBTVRRAX-UHFFFAOYSA-N
Canonical SMILES CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(1-Aminobutyl)-2,6-dichlorophenol is classified as an aromatic amine due to its amino-functionalized side chain and a chlorinated phenolic core. The IUPAC name, 4-(1-aminobutyl)-2,6-dichlorophenol, reflects the positions of the chlorine substituents (2,6-) and the aminobutyl group at the 4-position of the benzene ring . Key identifiers include:

PropertyValueSource
CAS Registry Number1270541-15-5, 900512-42-7
Molecular FormulaC₁₀H₁₃Cl₂NO
Molecular Weight234.12 g/mol
SMILES NotationCCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N
InChI KeyWRUSMVRBTVRRAX-UHFFFAOYSA-N

The compound’s structure features a butylamine chain that introduces basicity and potential hydrogen-bonding sites, while the dichlorophenol moiety contributes electrophilic character and lipid solubility. X-ray crystallography data, though currently unavailable, would likely reveal intramolecular hydrogen bonding between the phenolic -OH and the amine group, stabilizing the molecular conformation.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves the alkylation of 2,6-dichlorophenol with 1-aminobutane under controlled conditions. This nucleophilic substitution reaction proceeds via the following generalized scheme:

2,6-Dichlorophenol + 1-AminobutaneΔ,Solvent4-(1-Aminobutyl)-2,6-dichlorophenol + H2O\text{2,6-Dichlorophenol + 1-Aminobutane} \xrightarrow{\Delta, \text{Solvent}} \text{4-(1-Aminobutyl)-2,6-dichlorophenol + H}_2\text{O}

Key parameters include:

  • Temperature: 80–120°C to overcome activation energy barriers.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

  • Catalyst: Base catalysts (e.g., K₂CO₃) to deprotonate the phenol and enhance nucleophilicity.

Industrial Production

For large-scale manufacturing, continuous flow reactors are preferred over batch processes due to their superior heat transfer and mixing efficiency. A typical industrial setup might involve:

ParameterIndustrial Specification
Reactor TypeTubular flow reactor
Residence Time15–30 minutes
Temperature ControlJacketed heating at 100°C
Yield OptimizationIn-line purification via crystallization

This method reduces side reactions such as over-alkylation or decomposition, achieving yields exceeding 85%.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic dichlorophenol core but dissolves readily in organic solvents like ethanol, acetone, and dichloromethane. Stability studies indicate sensitivity to:

  • Light: Photodegradation observed under UV exposure, necessitating amber glass storage.

  • Oxidation: The amine group undergoes gradual oxidation in air, requiring inert atmosphere storage (N₂ or Ar) .

ConditionSpecification
Temperature2–8°C (refrigerated)
ContainerAmber glass with PTFE-lined cap
AtmosphereNitrogen-purged

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